molecular formula C10H8BrN3O B13275886 1-[2-(4-Bromo-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one

1-[2-(4-Bromo-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one

Cat. No.: B13275886
M. Wt: 266.09 g/mol
InChI Key: LDDAGQWFAXJMAZ-UHFFFAOYSA-N
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Description

1-[2-(4-Bromo-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one is a heterocyclic compound that features both pyrazole and pyridine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the bromo substituent on the pyrazole ring and the ethanone group attached to the pyridine ring contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Bromo-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 4-bromo-1H-pyrazole with 2-chloro-3-pyridinecarboxaldehyde under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(4-Bromo-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products with different substituents on the pyrazole ring.

    Oxidation Reactions: Carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Alcohols or other reduced derivatives.

Scientific Research Applications

1-[2-(4-Bromo-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(4-Bromo-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromo substituent and the ethanone group play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

  • 2-Bromo-1-(pyridin-3-yl)ethan-1-one
  • 4-Bromo-1H-pyrazole
  • 3-(4-Bromo-phenyl)-1-(1-oxy-pyridin-2-yl)-propenone

Comparison: 1-[2-(4-Bromo-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one is unique due to the combination of the pyrazole and pyridine rings, which imparts distinct chemical properties and reactivity. The presence of the bromo substituent on the pyrazole ring further enhances its potential for various chemical transformations and applications .

Properties

Molecular Formula

C10H8BrN3O

Molecular Weight

266.09 g/mol

IUPAC Name

1-[2-(4-bromopyrazol-1-yl)pyridin-3-yl]ethanone

InChI

InChI=1S/C10H8BrN3O/c1-7(15)9-3-2-4-12-10(9)14-6-8(11)5-13-14/h2-6H,1H3

InChI Key

LDDAGQWFAXJMAZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N=CC=C1)N2C=C(C=N2)Br

Origin of Product

United States

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